Monomethyl auristatin E intermediate-1

Descripción

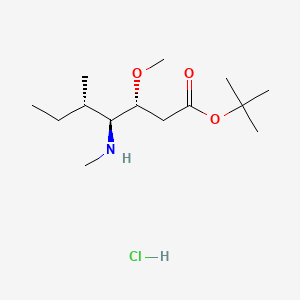

(3R,4S,5S)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS: 120205-48-3) is a chiral organic compound with a molecular formula of C₁₄H₃₀ClNO₃ and a molecular weight of 295.85 g/mol . Structurally, it features:

- A tert-butyl ester group at the C5 position.

- A methoxy substituent at C2.

- A methylamino group at C3.

- A stereochemical configuration (3R,4S,5S), critical for its biological interactions.

The compound is primarily utilized in medicinal chemistry as a building block for drug development, particularly in synthesizing protease inhibitors and other bioactive molecules . It is commercially available from suppliers like Combi-Blocks Inc. and Synthonix, Inc., with purity levels up to 95% . Stability requires storage under inert conditions (room temperature, dry environment) .

Propiedades

IUPAC Name |

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11+,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXGCIIOQALIMZ-LWEGJDAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as heptanoic acid derivatives.

Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

(3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Solvents such as dichloromethane (DCM) and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

(3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mecanismo De Acción

The mechanism of action of (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of chiral amino ester hydrochlorides, which share structural motifs such as branched alkyl chains, stereospecific functional groups, and nitrogen-containing substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Group Variations: The target compound’s methylamino group at C4 distinguishes it from H-Dil-OtBu.HCl, which lacks this substituent .

Stereochemical Complexity :

- The (3R,4S,5S) configuration is critical for binding to chiral receptors, unlike the nucleotide analog in , which prioritizes phosphoramidite reactivity over stereoselectivity .

Biological Relevance :

- The target compound’s tert-butyl ester enhances metabolic stability compared to simpler esters (e.g., methyl or ethyl), a feature shared with 120205-52-9 but absent in H-Dil-OtBu.HCl .

Research Findings and Challenges

Analog 120205-52-9 shows promise in early-stage drug discovery due to its amido group’s improved target affinity .

Synthesis and Purification :

- Chirality introduces challenges in large-scale synthesis; suppliers like Synthonix, Inc. use advanced chromatographic techniques to achieve >95% enantiomeric excess .

- The nucleotide analog () requires specialized protecting groups (e.g., tert-butyldimethylsilyl), increasing production costs .

Computational Comparisons :

- Graph-based similarity algorithms (e.g., Tanimoto coefficients) classify the target compound with terpene-derived hydrochlorides due to its branched alkyl chain and ester group .

Actividad Biológica

(3R,4S,5S)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, known by its CAS number 120205-48-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 295.85 g/mol. It features a tert-butyl group, a methoxy group, and a methylamino group, which contribute to its unique biological activity profile.

| Property | Value |

|---|---|

| Molecular Weight | 295.85 g/mol |

| Molecular Formula | C14H30ClNO3 |

| CAS Number | 120205-48-3 |

| Purity | 98% |

Pharmacological Profile

- CYP Enzyme Interaction : The compound is a substrate for P-glycoprotein (P-gp) and has been identified as a permeant across the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects. It does not inhibit major CYP enzymes such as CYP1A2, CYP2C19, or CYP2D6 but does inhibit CYP3A4, which may affect the metabolism of co-administered drugs .

- Absorption and Distribution : The compound exhibits high gastrointestinal absorption and favorable logP values indicating good lipophilicity, which is essential for drug-like properties .

The precise mechanism of action for (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride is not fully elucidated; however, its structural features suggest potential interactions with neurotransmitter systems. The methylamino group may facilitate interactions with receptors involved in neurotransmission.

Case Studies and Research Findings

Recent studies have explored the compound's effects in various biological models:

- Neuropharmacological Studies : A study demonstrated that derivatives of similar structure could influence dopaminergic signaling pathways in rodent models, suggesting that (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride might exhibit similar effects through modulation of neurotransmitter release .

- In Vitro Studies : In vitro assays indicated that the compound could exhibit cytotoxic effects against certain cancer cell lines. This aligns with findings where compounds with similar structural motifs have shown promise as anticancer agents by inducing apoptosis in malignant cells .

Safety and Toxicology

The compound is classified with warning labels indicating potential hazards such as skin irritation and respiratory issues upon inhalation. Safety data sheets recommend handling it under inert atmospheres to prevent degradation and ensure stability .

Q & A

Basic Research Questions

Q. What are the critical steps to confirm the stereochemical configuration of this compound?

- Methodology : Use a combination of X-ray crystallography (for definitive spatial arrangement) and Nuclear Overhauser Effect (NOE) NMR experiments to analyze proton-proton spatial relationships. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomers, while polarimetry confirms optical activity .

- Example : highlights NMR and IR for structural validation of similar stereochemically complex esters.

Q. How can the hydrochloride salt form impact solubility for in vitro assays?

- Methodology : Perform pH-dependent solubility studies in buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC quantification. Compare solubility with the free base form. The hydrochloride salt typically enhances aqueous solubility due to ionic dissociation, critical for biological testing .

- Note : discusses tert-butyl ester hydrochlorides, emphasizing salt forms for improved handling.

Q. What purification strategies minimize racemization during synthesis?

- Methodology : Use low-temperature reactions (e.g., –20°C) and chiral auxiliaries or catalysts to preserve stereochemistry. Flash chromatography with silica gel and ethyl acetate/hexane gradients is recommended. Monitor optical rotation post-purification .

- Reference : lists storage conditions (<–20°C) for similar tert-butyl amino esters to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict reactivity at the 4-(methylamino) site?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and nucleophilic/electrophilic regions. Compare with experimental results from kinetic studies (e.g., reaction with acyl chlorides) .

- Application : emphasizes integrating computational and experimental data for mechanistic insights.

Q. What are the stability limits of this compound under accelerated degradation conditions?

- Methodology : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-MS. Track hydrolysis of the tert-butyl ester and methoxy groups. Use Arrhenius modeling to predict shelf life .

- Data Interpretation : and provide safety data for structurally related hydrochlorides, noting hygroscopicity risks.

Q. How does the methylamino group influence intermolecular interactions in crystallization?

- Methodology : Analyze hydrogen-bonding networks via single-crystal X-ray diffraction. Compare packing diagrams with analogs lacking the methylamino group (e.g., tert-butyl esters with primary amines) .

- Case Study : describes tert-butyl esters with amino groups, highlighting hydrogen bonding in crystal lattices.

Methodological Best Practices

Q. Which spectral techniques resolve overlapping signals in H NMR analysis?

- Recommendation : Use 2D NMR (COSY, HSQC) to assign methoxy (δ 3.3–3.5 ppm) and methylamino (δ 2.2–2.8 ppm) protons. For tert-butyl groups, C NMR (δ 25–30 ppm for methyl carbons) provides clarity .

- Example : validates thiophene derivatives using 2D NMR, applicable to complex aliphatic systems.

Q. How to design a stability-indicating HPLC method for this compound?

- Protocol :

Column: C18 (5 µm, 250 × 4.6 mm).

Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (gradient: 30% → 70% over 20 min).

Detection: UV at 210 nm.

Validate specificity via spiked degradation products (acid/base/oxidative stress) .

Data Contradictions and Mitigation

Q. How to address discrepancies in reported solubility data for similar hydrochlorides?

- Resolution : Replicate experiments using standardized solvents (e.g., USP-grade water) and control humidity (≤30% RH). Cross-reference with tert-butyl ester analogs in and , noting substituent effects on solubility .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.